(R)-Ambrisentan is the inactive enantiomer of Ambrisentan, a selective endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH). While (S)-Ambrisentan is the pharmacologically active enantiomer, research on (R)-Ambrisentan focuses on its presence as a potential impurity in drug formulations and its role in understanding the drug's overall pharmacokinetic profile. [, , ]
(R)-Ambrisentan is a selective endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. It specifically targets the endothelin A receptor, which plays a crucial role in vasoconstriction and vascular remodeling. This compound is notable for its efficacy in improving exercise capacity and hemodynamics in patients suffering from this condition .
(R)-Ambrisentan is derived from a series of chemical compounds designed to inhibit the effects of endothelin, a potent vasoconstrictor. Its development was part of a broader effort to create effective treatments for pulmonary arterial hypertension, building on earlier discoveries of similar compounds such as bosentan . The compound is commercially available under the brand name Volibris.
The synthesis of (R)-Ambrisentan involves several steps, often beginning with the preparation of chiral intermediates. One common method utilizes chiral ketone-catalyzed asymmetric epoxidation, which can yield optically pure (R)-Ambrisentan with high enantiomeric excess .
A notable synthesis pathway includes:
The synthesis process emphasizes achieving high optical purity (greater than 99% enantiomeric excess) and minimizing residual solvents. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor purity throughout the synthesis .
(R)-Ambrisentan has a complex molecular structure that can be represented by its chemical formula . The compound features a 3,3-diphenylpropionic acid backbone with various functional groups that enhance its receptor binding capabilities.
(R)-Ambrisentan undergoes various chemical reactions during its synthesis, including:
The reactions are typically conducted under controlled temperatures and conditions to optimize yield and purity. For instance, specific cooling methods are used during reactions involving chloromethyl acetate to ensure proper product formation .
(R)-Ambrisentan exerts its pharmacological effects by selectively antagonizing the endothelin A receptor, which leads to vasodilation and reduced blood pressure in pulmonary arteries. This action counteracts the vasoconstrictive effects of endogenous endothelin-1, thereby improving blood flow and oxygen delivery to tissues.
Relevant analyses indicate that (R)-Ambrisentan maintains stability across various conditions, making it suitable for pharmaceutical formulations .
Sharpless epoxidation is pivotal for introducing chirality early in (R)-Ambrisentan synthesis. This reaction asymmetrically epoxidizes allylic alcohols using tert-butyl hydroperoxide catalyzed by Ti(OiPr)₄ and diethyl tartrate (DET). For Ambrisentan’s key intermediate—glycidic ester—the (R,R)-(–)-DET catalyst directs epoxide formation on the top face of the allylic alcohol substrate, yielding the (S)-epoxide with >98% enantiomeric excess (ee) [7]. The reaction requires 3Å molecular sieves to maintain anhydrous conditions, preventing catalyst deactivation. Enantioselectivity follows the Sharpless mnemonic model, where DET stereochemistry dictates the epoxidation face [7]. This step is irreplaceable for establishing the C10 chiral center in Ambrisentan, avoiding costly enzymatic methods.
Table 1: Optimization of Sharpless Epoxidation for (R)-Ambrisentan Intermediate
Parameter | Standard Condition | Optimized Condition | Impact on ee |
---|---|---|---|
Catalyst Loading | 10 mol% Ti(OiPr)₄ | 6 mol% Ti(OiPr)₄ | >98% → 99% |
Tartrate | (±)-DET | (R,R)-DET | Racemic → >98% |
Temperature | 0°C | –20°C | 90% → 98% |
Molecular Sieves | Absent | 3Å (activated) | Uncontrolled → reproducible |
Post-epoxidation, kinetic resolution enriches enantiopurity. The (S)-epoxide undergoes regioselective hydrolysis catalyzed by lipases or chiral Lewis acids, preferentially opening the less hindered epoxide carbon to yield the (R)-diol precursor [1]. Alternatively, organocatalysts (e.g., Cinchona alkaloids) facilitate enantioselective amination or esterification. For example, thiourea-based catalysts promote the coupling of the glycidic acid intermediate with 4,6-dimethylpyrimidin-2-amine via hydrogen-bonding interactions, achieving 97% ee [1]. These methods avoid traditional resolution agents like S-α-phenylethylamine, reducing steps and waste.
Undesired racemization occurs during the ester hydrolysis of the glycidic ester intermediate. In acetonitrile, the epoxide ring opens reversibly under mild heating (50–60°C), enabling epimerization at C10. This is exploited to recycle the undesired (S)-enantiomer: dissolving the isomer mixture in acetonitrile at 55°C for 6 hours achieves 96% racemization efficiency without acids/bases [5] [6]. The mechanism involves SN1-type ring opening, forming a benzhydryl carbocation that re-closes to the racemic epoxide.
Table 2: Racemization Kinetics in Acetonitrile
Temperature (°C) | Time (h) | Racemization Yield (%) | Activation Energy (kJ/mol) |
---|---|---|---|
40 | 24 | 65 | 82.3 |
50 | 12 | 88 | - |
60 | 6 | 96 | - |
Resolution mother liquors (containing S-α-phenylethylamine and the (S)-enantiomer) are recycled to minimize waste. The (S)-enantiomer is isolated via antisolvent crystallization (water in ethanol), then racemized in acetonitrile and reused in the resolution step. This closed-loop system increases the overall yield from 18% (traditional) to 43% [5] [6]. Additionally, hybrid processes integrate membrane filtration (e.g., polypropylene membranes) to recover S-α-phenylethylamine from liquors with >95% efficiency [1].
The epoxide intermediate (Imp-3, 2-(4,6-dimethylpyrimidin-2-yl)oxirane) is a potential genotoxin due to its alkylating potential. Control strategies include:
(R)-Ambrisentan crystals are engineered via membrane-assisted antisolvent crystallization (MAAC). A solution of Ambrisentan in ethanol contacts water (antisolvent) through a hydrophobic polypropylene membrane, controlling supersaturation by regulating antisolvent flux (0.0002–0.001 kg/m²·s) [1]. This method yields monodisperse particles (CV = 0.5–0.6 vs. 0.7 in batch) with mean size 23–40 μm. Key parameters:
Table 3: Solvent-Antisolvent Crystallization Parameters
Parameter | Effect on Crystal Properties | Optimal Range |
---|---|---|
Transmembrane Flux | ↑ Flux → ↓ particle size | 0.0005–0.0008 kg/m²·s |
Antisolvent Composition | ↑ Water fraction → ↑ supersaturation → ↓ size distribution | Ethanol/water (40:60) |
Temperature | ↓ Temperature → ↑ supersaturation → ↓ mean size | 10–15°C |
Solution Velocity | Minimal impact on polymorphism | 0.00017–0.0005 m/s |
(R)-Ambrisentan exists as a stable monoclinic polymorph (Form I). PXRD identifies distinctive peaks at 2θ = 7.2°, 12.8°, 16.5°, and 24.3° [1] [3]. No polymorphic transitions occur during MAAC due to:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7